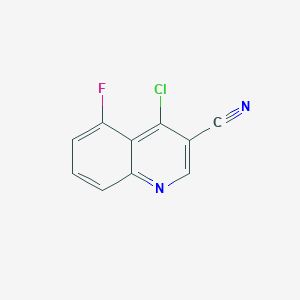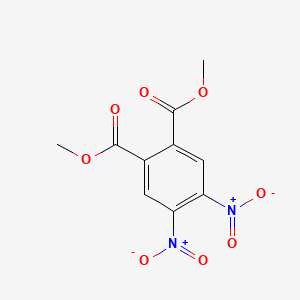
Dimethyl 4,5-Dinitrophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4,5-Dinitrophthalate is an organic compound that belongs to the class of phthalate esters. It is characterized by the presence of two nitro groups attached to the phthalate ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-Dinitrophthalate can be synthesized through the nitration of dimethyl phthalate. The nitration process involves the introduction of nitro groups into the aromatic ring of dimethyl phthalate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
Dimethyl 4,5-Dinitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups influence the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dimethyl 4,5-diaminophthalate.
Substitution: Formation of various substituted phthalate derivatives depending on the electrophile used.
科学研究应用
Dimethyl 4,5-Dinitrophthalate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Dimethyl 4,5-Dinitrophthalate involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Dimethyl Phthalate: Lacks the nitro groups and has different chemical reactivity.
Dimethyl 4-Nitrophthalate: Contains only one nitro group, leading to different chemical properties and applications.
Dimethyl 3,5-Dinitrophthalate: Similar structure but with nitro groups in different positions, affecting its reactivity and uses.
Uniqueness
Dimethyl 4,5-Dinitrophthalate is unique due to the specific positioning of its nitro groups, which significantly influences its chemical behavior and potential applications. This compound’s distinct reactivity makes it valuable for specialized research and industrial processes.
属性
分子式 |
C10H8N2O8 |
|---|---|
分子量 |
284.18 g/mol |
IUPAC 名称 |
dimethyl 4,5-dinitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8N2O8/c1-19-9(13)5-3-7(11(15)16)8(12(17)18)4-6(5)10(14)20-2/h3-4H,1-2H3 |
InChI 键 |
OQNGBSNYROXUFB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


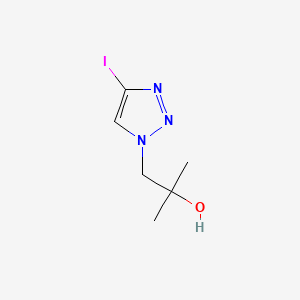

![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
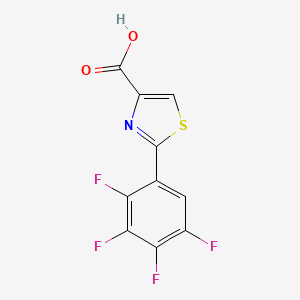

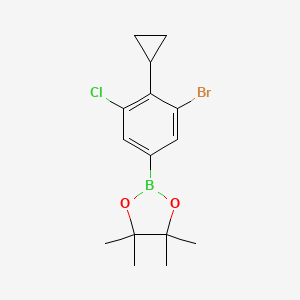
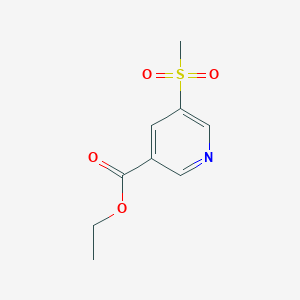
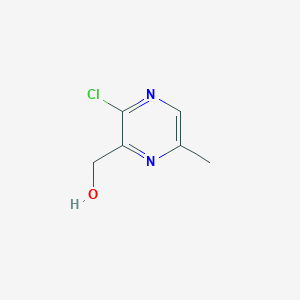

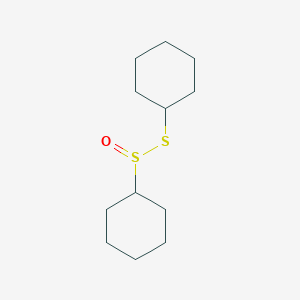
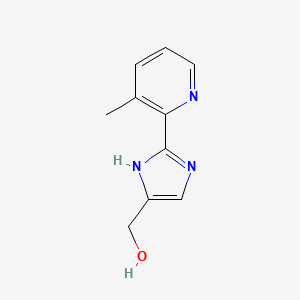
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)

